[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is an organic compound with the molecular formula and a molecular weight of 206.00 g/mol. This compound is classified as a boronic acid derivative, characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. It is commonly utilized as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are essential for forming complex organic molecules .
The synthesis of [2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid typically involves several key steps:
While specific industrial production methods are not extensively documented, scaling up from laboratory synthesis involves optimizing reaction conditions and using industrial-grade reagents in larger reactors to produce the compound in bulk.
The molecular structure of [2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid can be described using its InChI representation:
This structure features a phenyl group attached to a propenyl chain that contains a methoxy and keto functional group. The presence of the boronic acid functionality allows for its unique reactivity in various chemical transformations .
[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is involved in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often require controlled temperatures and specific solvents to avoid side reactions .
The mechanism of action for [2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it particularly useful in various chemical and biological applications, such as catalysis and drug development. The specific pathways depend on the context of its application .
The physical and chemical properties of [2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid include:
Relevant data regarding its handling includes precautionary measures due to potential hazards associated with boronic acids, such as skin irritation (H315), eye irritation (H319), and respiratory issues (H335) .
[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid has several scientific applications:
[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid (CAS: 372193-68-5) serves as a valuable coupling partner in Suzuki-Miyaura reactions due to its electron-deficient vinyl ester moiety adjacent to the boronic acid group. Successful cross-coupling requires precise optimization to prevent protodeboronation or homocoupling side reactions. Palladium catalysts with bulky phosphine ligands demonstrate superior performance in suppressing undesired side reactions while maintaining stereochemical integrity of the E-configured propenyl system. Specifically, Pd(PPh₃)₄ and Pd(dppf)Cl₂ at 0.5-2 mol% loadings enable efficient coupling with aryl halides in toluene/water mixtures at 60-80°C [1] [7].
Orthogonal coupling strategies have been developed to leverage the differential reactivity between the boronic acid group and other functional handles. The photoredox/nickel dual-catalytic platform enables selective Csp³-Csp² bond formation at alkyltrifluoroborate sites while preserving the boronic acid functionality intact. This approach allows sequential functionalization without intermediate deprotection steps, significantly improving synthetic efficiency for complex molecule assembly [7]. Microwave-assisted protocols (80-100°C, 30 min) using aqueous Na₂CO₃ base in DME solvent enhance reaction rates while maintaining >95% stereoretention of the E-configured acrylate moiety [1].
Table 1: Optimized Suzuki-Miyaura Conditions for [2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic Acid
Catalyst System | Ligand | Solvent System | Temperature | Yield Range |
---|---|---|---|---|
Pd(PPh₃)₄ | None | Toluene/H₂O (4:1) | 80°C | 70-85% |
Pd(dppf)Cl₂ | dppf | Dioxane/H₂O (5:1) | 60°C | 75-90% |
Ni(COD)₂/Ir[dFCF₃ppy]₂(bpy)PF₆ | None | THF | RT | 65-78% (orthogonal mode) |
Direct boron introduction to preformed propenylphenyl scaffolds employs Miyaura borylation as a key methodology. Pd(dba)₂ (3 mol%) with pinacolborane in DMSO at 80°C converts 2-bromostyrene derivatives into their corresponding boronic esters within 12 hours. Subsequent hydrolysis provides the target boronic acid with retention of the E-configuration. This approach achieves 60-75% isolated yields but requires careful exclusion of oxygen to prevent vinylboron oxidation [5].
An alternative pathway employs the Horner-Wadsworth-Emmons (HWE) reaction as the pivotal step. 2-Formylphenylboronic acid undergoes stereoselective olefination using triethyl phosphonoacetate under mild basic conditions (LiCl/DBU in acetonitrile, 0°C to RT). This method delivers the E-configured acrylate with exceptional stereoselectivity (>98:2 E/Z) and 70-85% isolated yield after crystallization. The mild reaction conditions prevent deboronation of the acid-sensitive arylboronic acid moiety, making this the preferred industrial route [6].
Table 2: Boronylation Approaches Comparison
Method | Starting Material | Key Reagent/Catalyst | Conditions | Yield |
---|---|---|---|---|
Miyaura Borylation | 2-Bromostyrene derivative | Pd(dba)₂, Pinacolborane | DMSO, 80°C, 12h | 60-75% |
HWE Olefination | 2-Formylphenylboronic acid | (EtO)₂P(O)CH₂CO₂Et, DBU, LiCl | CH₃CN, 0°C→RT | 70-85% |
Lithiation/Borylation | 2-Bromostyrene | B(OMe)₃, n-BuLi | THF, -78°C | 40-55% |
Preserving the E-configuration during synthesis is paramount for the compound's electronic properties and conjugation behavior. The HWE reaction remains the gold standard for stereoselective acrylate installation adjacent to boronic acids due to its intrinsic E-selectivity. The reaction proceeds via a stabilized carbanion that adopts the thermodynamically favored anti-periplanar conformation relative to the phosphonate leaving group, ensuring >98% E-selectivity. Lithium chloride additives enhance solubility and prevent boronic acid cyclization during the reaction [6] [10].
Heck coupling offers an alternative pathway to E-configured systems. Methyl acrylate couples with 2-iodophenylboronic acid esters under Jeffery's conditions (Pd(OAc)₂, Bu₄NCl, K₂CO₃) in DMF at 60°C. The E-isomer predominates (>95:5 selectivity) due to steric repulsion in the syn-addition transition state and rapid β-hydride elimination from the less hindered conformation. However, this method requires protection of the boronic acid as the MIDA boronate to prevent protodeboronation under the basic conditions. Deprotection with NaOH in THF/H₂O subsequently liberates the target compound [2] [5].
Table 3: Stereoselectivity Comparison for E-Acrylate Installation
Method | Mechanistic Basis | E:Z Selectivity | Configuration Control Factor |
---|---|---|---|
Horner-Wadsworth-Emmons | Stabilized carbanion anti-elimination | >98:2 | Thermodynamic control of phosphonate elimination |
Heck Coupling | Syn-addition/anti-β-hydride elimination | >95:5 | Rapid elimination prevents isomerization |
Wittig Reaction | Unstabilized ylide | ~80:20 | Kinetic control favors Z-isomer |
The boronic acid group's dual reactivity necessitates protection during synthetic transformations on other functional groups. MIDA (N-methyliminodiacetic acid) protection provides exceptional stability while maintaining crystallinity. Protection involves refluxing the boronic acid with MIDA in DMSO (110°C, 12h), yielding the moisture-stable MIDA boronate. This derivative withstands diverse conditions including Suzuki couplings, oxidations, and Wittig reactions. Deprotection employs NaOH (1M) in THF/H₂O (1:1) at 60°C for 2h, regenerating the boronic acid without compromising the E-acrylate stereochemistry [5] [7].
For acid-sensitive substrates, 1,8-diaminonaphthalene (DAN) protection offers an alternative. The resulting tricyclic borazanaphthalene derivative forms instantaneously at room temperature in methanol and demonstrates remarkable stability towards strong acids (TFA) and electrophiles. Regeneration employs hydroxylamine hydrochloride in wet THF (25°C, 1h) or oxidative cleavage with NaIO₄ in aqueous THF. While providing superior protection, the bulkier DAN group can hinder coupling reactions on sterically congested substrates [5] [7].
Table 4: Boronic Acid Protecting Groups for Propenylphenyl Systems
Protecting Group | Protection Conditions | Deprotection Conditions | Compatible Reactions | Limitations |
---|---|---|---|---|
MIDA | MIDA, DMSO, 110°C, 12h | NaOH (1M), THF/H₂O, 60°C, 2h | Suzuki coupling, Olefination, Halogenation | Base-sensitive substrates |
1,8-Diaminonaphthalene (DAN) | DAN, MeOH, RT, 0.5h | NH₂OH·HCl, wet THF, RT or NaIO₄, THF/H₂O | Acid-catalyzed reactions, Electrophilic substitutions | Steric hindrance in coupling |
Pinacol | Pinacol, Toluene, reflux, 4h | NaIO₄, aq. THF, RT, 2h | Hydroboration, Grignard additions | Prone to transesterification |
Orthogonal protection strategies enable sequential functionalization without intermediate deprotection. The photoredox/nickel dual-catalyzed cross-coupling of alkyltrifluoroborates proceeds efficiently in the presence of unprotected sp²-hybridized boronic acids under mild conditions (Ir[dFCF₃ppy]₂(bpy)PF₆, Ni(COD)₂, THF, RT). This unique reactivity differentiation stems from the single-electron transmetalation mechanism of alkyltrifluoroborates versus the two-electron pathway for arylboronic acids. Consequently, the boronic acid remains available for subsequent Suzuki coupling or other transformations without requiring protection/deprotection sequences [7].
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